

Historical Context: From "Eau de Javel" to a Stable Solid

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Compound of Interest

Compound Name: Sodium hypochlorite pentahydrate

Cat. No.: B159141

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The story of **sodium hypochlorite pentahydrate** begins with the discovery of its active ingredient, sodium hypochlorite (NaOCl). In 1787, the French chemist Claude Louis Berthollet first produced a bleaching liquid by passing chlorine gas through a solution of potash, creating potassium hypochlorite.[1] This solution, made in the Javel district of Paris, became known as "Eau de Javel" ("Javel water").[2][3][4] Soon after, Antoine Labarraque substituted the more affordable soda lye for potash, creating the sodium hypochlorite solution that is widely known today.[3][5]

For over two centuries, sodium hypochlorite was available almost exclusively as a dilute aqueous solution, commonly known as bleach.[6] These solutions inherently contain significant amounts of sodium chloride (NaCl) as a byproduct of the manufacturing process ($\text{Cl}_2 + 2\text{NaOH} \rightarrow \text{NaCl} + \text{NaOCl} + \text{H}_2\text{O}$) and are relatively unstable, decomposing over time.[3][6]

While the existence of a solid hydrated form of sodium hypochlorite has been known since at least 1919, a stable, high-purity crystalline form was not industrially available.[3] Early laboratory attempts to isolate it were complicated by its instability and the co-crystallization of sodium chloride.[3] It was not until 2013 that the Nippon Light Metal Company in Japan successfully developed a method for the world's first industrial-scale production of high-purity **sodium hypochlorite pentahydrate** ($\text{NaOCl} \cdot 5\text{H}_2\text{O}$) crystals.[3][6][7] This breakthrough made a stable, highly concentrated, and low-salt form of sodium hypochlorite readily available for laboratory and industrial use, opening new avenues for its application in organic synthesis.[3][4] Remarkably, despite its long history of use in solution, the definitive crystal structure of $\text{NaOCl} \cdot 5\text{H}_2\text{O}$ was not determined until 2021.[1][2]

Physicochemical and Structural Properties

The isolation of NaOCl·5H₂O in a stable, crystalline form has allowed for its detailed characterization. The crystals are pale greenish-yellow and contain approximately 44% NaOCl by weight.^{[3][4]} Unlike conventional bleach solutions, these high-purity crystals contain minimal amounts of sodium chloride and sodium hydroxide.^{[3][4]}

Quantitative Data Summary

The properties of high-purity NaOCl·5H₂O are summarized in the tables below.

Table 1: Physical and Chemical Properties of NaOCl·5H₂O

Property	Value	Reference(s)
Molecular Formula	NaOCl·5H ₂ O	^[6]
Molar Mass	164.52 g/mol	^[6]
Appearance	Pale yellow crystalline solid	^{[5][6]}
Melting Point	25–27 °C	^{[3][6]}
Untapped Bulk Density	0.8 g/cm ³	^[6]
Heat of Dissolution	293 J/g (Endothermic)	^[6]
NaOCl Content	~44% (by weight)	^{[3][4]}
Available Chlorine	~42%	^[7]
pH of Aqueous Solution	11–12	^{[3][4]}

Table 2: Typical Composition of High-Purity NaOCl·5H₂O Crystals

Component	Concentration (by weight)	Reference(s)
NaOH	0.04–0.08%	^[3]
NaCl	0.1–0.5%	^[3]

Table 3: Stability of NaOCl·5H₂O Crystals

Storage Temperature	Time	Remaining NaOCl	Reference(s)
7 °C	360 days	99%	[3]
20 °C	~1 week	High stability	[7]
30 °C (molten)	-	Marked decomposition	[7]

Table 4: Crystallographic Data for NaOCl·5H₂O

Parameter	Value (at 173 K)	Reference(s)
Crystal System	Orthorhombic	[1]
Space Group	Pbca	[1]
a	16.3(1) Å	[1]
b	16.2(1) Å	[1]
c	5.4(1) Å	[1]
Cl–O Bond Length	1.69 Å	[1]

Spectroscopic Data

Raman spectroscopy of NaOCl·5H₂O reveals a characteristic peak for the hypochlorite anion (OCl⁻).

- Raman Spectroscopy: A distinct Raman peak at approximately 720 cm⁻¹ is attributed to the stretching vibration of the OCl⁻ anion.[8] This peak is a key identifier for the hypochlorite ion in various states.[8][9][10]

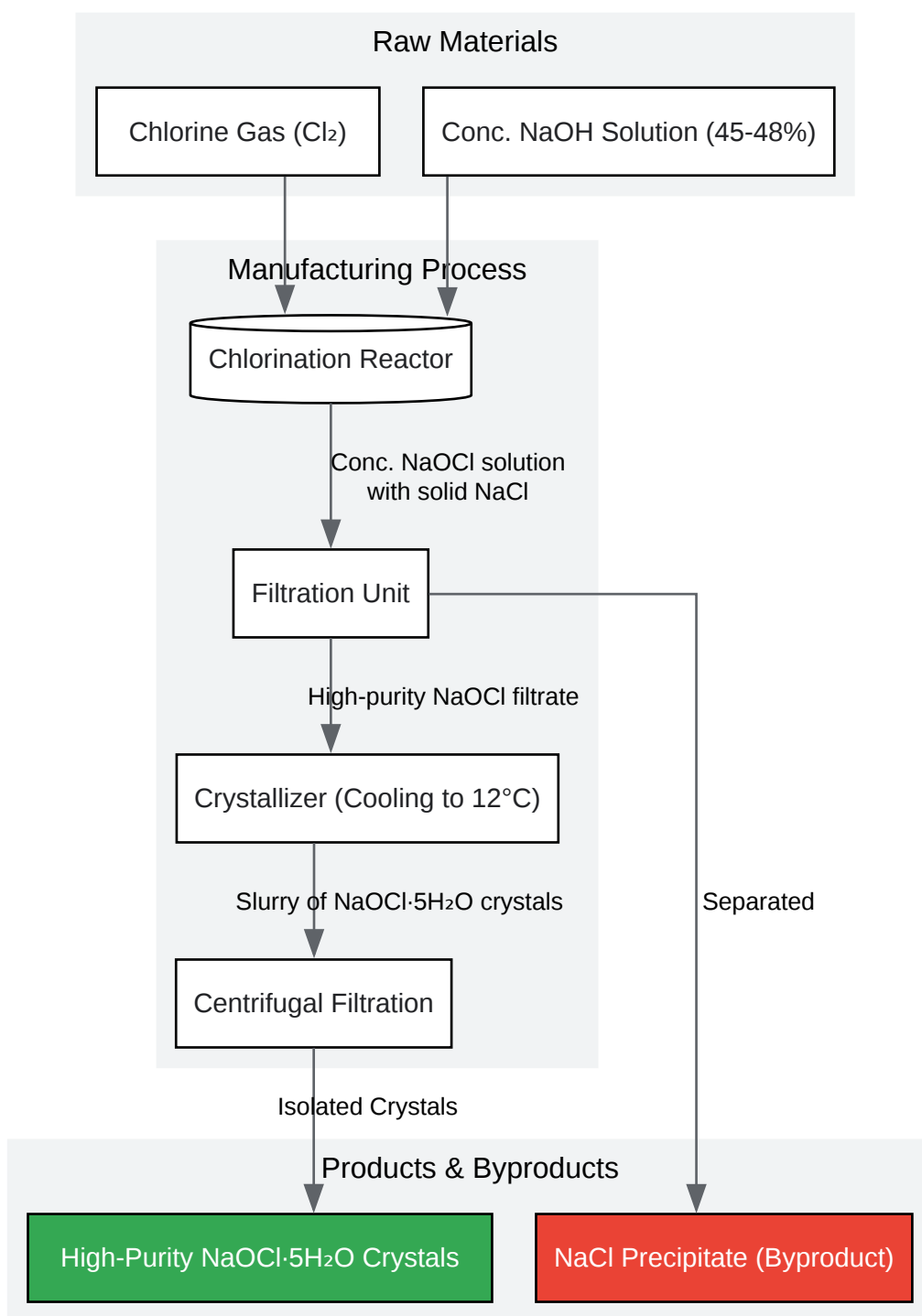
Experimental Protocols

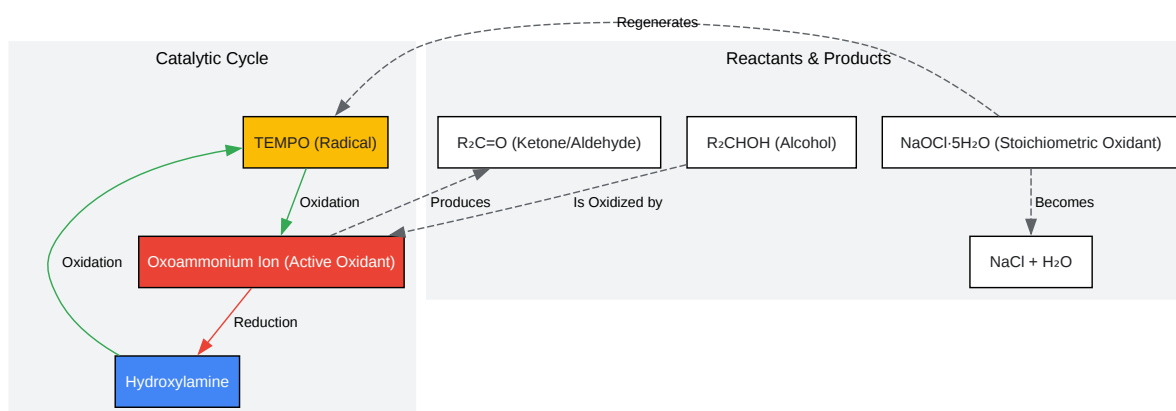
Industrial Production of High-Purity NaOCl·5H₂O Crystals

The industrial synthesis of high-purity **sodium hypochlorite pentahydrate** crystals is based on precise control of concentration and temperature, utilizing the principles of the NaCl–NaOCl–H₂O ternary phase diagram to avoid the co-precipitation of sodium chloride.[3]

Methodology:

- **Chlorination:** Chlorine gas (Cl₂) is introduced into a highly concentrated (45–48%) aqueous solution of sodium hydroxide (NaOH).[3][5] The reaction is maintained at a controlled temperature to produce a concentrated solution of NaOCl.
- **Salt Removal:** The reaction produces NaCl as a byproduct, which has low solubility in the concentrated NaOH/NaOCl solution and precipitates out.[3] This solid NaCl is removed by filtration.
- **Crystallization:** The resulting high-purity, concentrated NaOCl filtrate is cooled to approximately 12 °C.[3][5] This cooling reduces the solubility of sodium hypochlorite, causing the pentahydrate form (NaOCl·5H₂O) to crystallize.
- **Isolation:** The precipitated NaOCl·5H₂O crystals are collected, typically via centrifugal filtration, to yield the final high-purity product.[3]





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